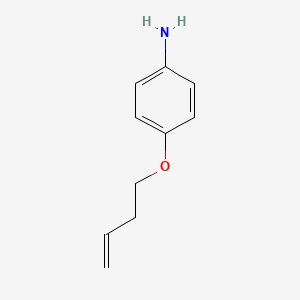
4-(3-Buten-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Buten-1-yloxy)aniline is an organic compound that features an aniline group substituted with a butenyl ether. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both an aniline and an allyl ether group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Buten-1-yloxy)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-hydroxyaniline with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Buten-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group in aniline derivatives can be reduced to form amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Nitroanilines or halogenated anilines.
Aplicaciones Científicas De Investigación
4-(3-Buten-1-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Buten-1-yloxy)aniline in chemical reactions involves the nucleophilic attack of the aniline nitrogen on electrophilic centers. The allyl ether group can undergo various transformations, such as oxidation or rearrangement, to form reactive intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Butyn-1-yloxy)aniline: Similar structure but with a triple bond in the butynyl group.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)aniline: Contains a hydroxyl group and a triple bond.
4-(3-Chloro-3-methylbut-1-yn-1-yl)aniline: Contains a chloro group and a triple bond.
Uniqueness
4-(3-Buten-1-yloxy)aniline is unique due to its combination of an aniline group with an allyl ether, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications.
Propiedades
IUPAC Name |
4-but-3-enoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCDMXYGLIPBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564914 |
Source


|
| Record name | 4-[(But-3-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667465-97-6 |
Source


|
| Record name | 4-[(But-3-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


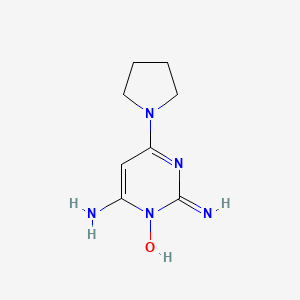
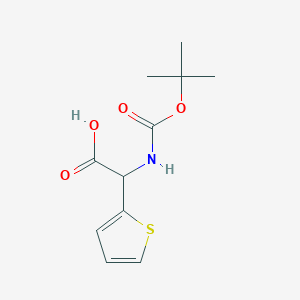
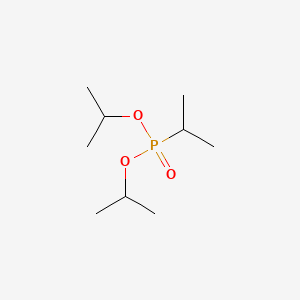
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
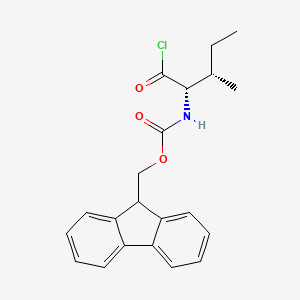
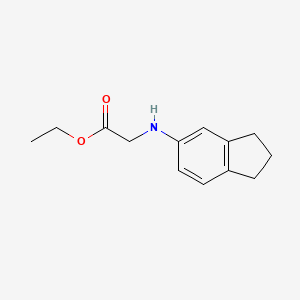


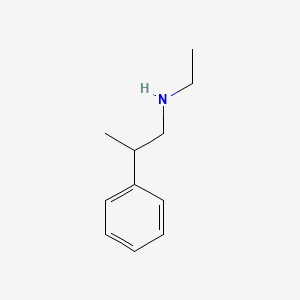
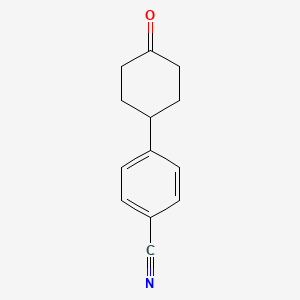
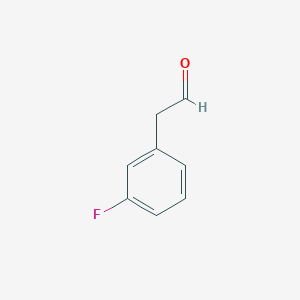
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
